molecular formula C15H15ClO B14025329 2-(Benzyloxy)-1-chloro-3,5-dimethylbenzene

2-(Benzyloxy)-1-chloro-3,5-dimethylbenzene

Cat. No.: B14025329
M. Wt: 246.73 g/mol
InChI Key: GRTIRVMXTNURJB-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-chloro-3,5-dimethylbenzene (CAS 1266406-64-7) is a high-purity organic compound supplied for research and development purposes. With a molecular formula of C15H15ClO and a molecular weight of 246.73 g/mol, this chemical serves as a versatile benzyl-protected chloroarene building block in synthetic chemistry . Its molecular structure features a chloro group and a benzyloxy ether attached to a dimethylbenzene ring, making it a valuable intermediate for constructing more complex molecules, particularly in pharmaceutical and materials science research . Researchers utilize this compound in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, where the chloro group acts as a leaving group. The benzyloxy group can serve as a protecting group for a phenol, which can be selectively removed under mild conditions later in a synthetic sequence . This makes the compound especially useful in multi-step synthesis for developing active pharmaceutical ingredients (APIs), ligands for catalysts, and functional polymers. The compound is offered with a purity of 95% or higher, ensuring reliability and reproducibility in experimental work . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C15H15ClO

Molecular Weight

246.73 g/mol

IUPAC Name

1-chloro-3,5-dimethyl-2-phenylmethoxybenzene

InChI

InChI=1S/C15H15ClO/c1-11-8-12(2)15(14(16)9-11)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3

InChI Key

GRTIRVMXTNURJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Williamson Ether Synthesis

The most common and reliable method for preparing this compound is the Williamson ether synthesis. This involves the nucleophilic substitution reaction between a phenolic compound (bearing the 1-chloro-3,5-dimethylbenzene moiety) and an alkyl halide (benzyl halide), resulting in the formation of the benzyloxy ether linkage.

Key features of this method:

  • Starting materials: 1-chloro-3,5-dimethylphenol and benzyl bromide or benzyl chloride.
  • Reaction conditions: Mild basic conditions (e.g., sodium hydride or potassium carbonate as base) in polar aprotic solvents such as dimethylformamide or acetone.
  • Mechanism: The phenolate ion generated from the phenol attacks the benzyl halide via an SN2 mechanism, displacing the halide and forming the ether bond.
  • Advantages: High selectivity, good yields, and mild reaction conditions.
  • Applications: This method is widely used for synthesizing various benzyloxy-substituted aromatic compounds due to its versatility and efficiency.

Halogenated Aromatic Compound Functionalization

Another preparative approach involves halogenation and subsequent functional group transformations on substituted benzene rings:

  • Starting from 3,5-dimethylbenzene derivatives, selective chlorination at the 1-position can be achieved using electrophilic aromatic substitution.
  • The benzyloxy group can be introduced by nucleophilic substitution or by using protective group strategies on phenolic intermediates.
  • This route may involve multi-step synthesis but allows for precise control over substitution patterns.

Comparative Summary Table of Preparation Methods

Preparation Method Starting Materials Reaction Conditions Advantages Limitations
Williamson Ether Synthesis 1-chloro-3,5-dimethylphenol + benzyl halide Mild base (NaH, K2CO3), polar aprotic solvent, room temperature High selectivity, good yield, mild conditions Requires phenolic precursor
Aromatic Halogenation + Etherification 3,5-dimethylbenzene derivatives, chlorine, benzyl halide Electrophilic aromatic substitution, nucleophilic substitution Precise substitution control Multi-step, more complex
Grignard Reagent Pathway (for precursors) 2,3-dimethyl halogeno-benzene + Mg + DMF THF solvent, nitrogen atmosphere, controlled temperature High purity intermediates Indirect route, requires strict conditions

Research Findings and Analysis

  • The Williamson ether synthesis remains the most practical and widely used method for synthesizing this compound due to its straightforward reaction mechanism and high yields.
  • The use of Grignard reagents to prepare substituted benzaldehydes as intermediates has been well-documented, providing high purity and yield, which can be advantageous in multi-step synthesis of related compounds.
  • Halogenation strategies allow for selective functionalization of aromatic rings, but the complexity and number of steps may reduce overall efficiency.
  • Reaction parameters such as temperature control, solvent choice, and stoichiometry are critical for optimizing yields and purity, as evidenced by detailed protocols for related compounds.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-chloro-3,5-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: 2-(Benzyloxy)-3,5-dimethylbenzene.

    Substitution: 2-(Benzyloxy)-1-amino-3,5-dimethylbenzene or 2-(Benzyloxy)-1-thio-3,5-dimethylbenzene.

Scientific Research Applications

2-(Benzyloxy)-1-chloro-3,5-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-chloro-3,5-dimethylbenzene involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can form hydrogen bonds or hydrophobic interactions with target proteins, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Halogen Influence : The chlorine atom in the target compound is less polarizable than bromine in the difluoro analog, leading to milder reactivity in nucleophilic substitutions .

Electron-Donating vs. Withdrawing Groups : The benzyloxy group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing fluorine atoms in the difluoro analog, which deactivate the ring toward electrophilic substitution .

Physical Properties and Stability

Property Target Compound Trimethoxy Analog Bromo-Difluoro Analog
Melting Point Not reported Not reported Not reported
Boiling Point Not reported Not reported Not reported
LogP (Lipophilicity) Estimated ~4.3 ~1.8 (calculated) 4.31 (reported)
Stability Air-stable Sensitive to oxidation Light-sensitive

Notes:

  • The target compound’s higher LogP compared to the trimethoxy analog reflects enhanced lipid solubility due to the benzyloxy group.
  • Stability differences arise from substituents: methoxy groups in the trimethoxy analog are prone to oxidation, whereas bromine and fluorine in the difluoro analog increase photochemical sensitivity .

Biological Activity

2-(Benzyloxy)-1-chloro-3,5-dimethylbenzene is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

The compound has a molecular formula of C12H13ClOC_{12}H_{13}ClO and features a chloro group and a benzyloxy moiety that contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The benzyloxy group can engage in hydrogen bonding and hydrophobic interactions with target proteins, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of various molecular targets, leading to diverse biological effects such as anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, indicating a possible role in managing inflammatory conditions.

In Vitro Studies

A study investigated the interaction of this compound with specific enzymes involved in inflammatory pathways. The results showed a significant reduction in enzyme activity at concentrations as low as 10 µM, suggesting strong inhibitory potential.

In Vivo Studies

In vivo experiments conducted on murine models demonstrated that administration of the compound resulted in a marked decrease in inflammation markers compared to control groups. This supports its potential therapeutic application for inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Notes
This compoundAnti-inflammatory, Antimicrobial10Effective against specific enzymes
2-BenzyloxyphenolAntioxidant5Similar mechanism of action
2-Benzyloxy-1-methylpyridinium triflateReagent for synthesisN/AUsed in organic synthesis

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